Product packaging for Rhenium(III) chloride(Cat. No.:CAS No. 13569-63-6)

Rhenium(III) chloride

Cat. No.: B087396
CAS No.: 13569-63-6
M. Wt: 292.56 g/mol
InChI Key: AICCWIPZKMGSJL-UHFFFAOYSA-K
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Description

Historical Context of Rhenium(III) Cluster Chemistry

The journey into understanding rhenium(III) chloride is a story of structural revelation that reshaped chemical thought. Initially synthesized and assigned the simple formula ReCl₃, its properties hinted at a more complex nature. The compound, a dark-red crystalline solid, was first discovered in 1932. wikipedia.orgchemeurope.com However, it was the later work in the early 1960s that truly illuminated its profound structural characteristics. encyclopedia.pubacs.org

A seminal moment in this field was the determination that this compound does not exist as a simple monomeric molecule. Instead, X-ray crystallography revealed its true form to be a trinuclear cluster with the molecular formula Re₃Cl₉. encyclopedia.pubresearchgate.netmaterialsproject.org This structure consists of a triangle of rhenium atoms connected by direct metal-metal bonds, a concept that was still in its nascent stages of acceptance in chemistry. wikipedia.orgsamaterials.com Each rhenium atom in the Re₃ triangle is also coordinated to a set of chlorine atoms, creating a robust and well-defined molecular unit. chemeurope.com

The work of renowned chemist F. Albert Cotton was instrumental in this period. His research established that the Re₃Cl₉ cluster was a key example of a compound featuring significant metal-metal interactions, specifically double bonds between the rhenium atoms. encyclopedia.pubbiolab.si This discovery was a cornerstone in the development of the broader field of metal cluster chemistry, demonstrating that direct and multiple bonds between metal atoms were not anomalies but a fundamental aspect of the chemistry of heavier transition elements. encyclopedia.pubwikipedia.org The Re₃Cl₉ cluster thus became a foundational model for a new, burgeoning area of inorganic research. wikipedia.orgsamaterials.com

Significance in Contemporary Inorganic Chemistry and Materials Science

The importance of this compound, in its true Re₃Cl₉ form, has not waned over the decades. It continues to be a subject of significant interest in modern inorganic chemistry and materials science due to its unique electronic structure and reactivity. The compound serves as a vital starting material for the synthesis of a wide array of other rhenium complexes and clusters. wikipedia.orgchemeurope.comsamaterials.comchemimpex.comthermofisher.com

In contemporary inorganic chemistry, the Re₃Cl₉ cluster and its derivatives are explored for their intriguing photophysical and electrochemical properties. ncsu.edu The presence of metal-metal bonds gives rise to unique behaviors, including luminescence, which is a focus of research for potential applications in sensors and light-based technologies. nih.govacs.orgmdpi.com The redox chemistry of the triangular [Re₃(μ-Cl)₃] core is also a rich area of study, allowing for the synthesis of novel clusters with varying electronic properties. nih.govacs.org

From a materials science perspective, this compound is a valuable precursor for creating advanced materials. chemimpex.com It is used in the development of catalysts for various organic transformations and petrochemical processes. chemimpex.comontosight.ai Furthermore, its role as a building block extends to the synthesis of coordination polymers and high-performance alloys. chemimpex.commdpi.com The ability to use the Re₃Cl₉ unit to construct larger, functional assemblies makes it a key component in the design of new materials with tailored electronic and catalytic properties. chemimpex.com

Data and Properties

The fundamental properties of this compound are summarized in the table below.

PropertyData
Chemical Formula ReCl₃ (empirical), Re₃Cl₉ (molecular) wikipedia.org
Molar Mass 292.57 g/mol (for ReCl₃) wikipedia.org
Appearance Dark-red, crystalline, nonvolatile solid wikipedia.orgchemeurope.com
Crystal Structure Trinuclear cluster units connected by chlorine bridges chemeurope.com
Solubility Hydrolyzes in water; soluble in acetone (B3395972) and methanol (B129727) wikipedia.orgchemeurope.com
Decomposition Point 500 °C (932 °F; 773 K) wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3Re-3 B087396 Rhenium(III) chloride CAS No. 13569-63-6

Properties

CAS No.

13569-63-6

Molecular Formula

Cl3Re-3

Molecular Weight

292.56 g/mol

IUPAC Name

rhenium;trichloride

InChI

InChI=1S/3ClH.Re/h3*1H;/p-3

InChI Key

AICCWIPZKMGSJL-UHFFFAOYSA-K

SMILES

Cl[Re](Cl)Cl

Canonical SMILES

[Cl-].[Cl-].[Cl-].[Re]

Other CAS No.

13569-63-6

Pictograms

Irritant

Origin of Product

United States

Synthetic Methodologies for Rhenium Iii Chloride and Its Derivatives

Direct Synthesis Routes to Trirhenium Nonachloride (Re₃Cl₉)

The preparation of trirhenium nonachloride (Re₃Cl₉) is a cornerstone of rhenium chemistry, with several established methods for its synthesis. A primary and efficient route involves the thermal decomposition of higher rhenium chlorides, such as rhenium pentachloride (ReCl₅) or hexachlororhenic(IV) acid. wikipedia.org When rhenium pentachloride is heated, it decomposes to yield trirhenium nonachloride and chlorine gas, a reaction that has been a reliable method since the compound's discovery in 1932. wikipedia.org

Another significant synthetic pathway is the reaction of metallic rhenium with sulfuryl chloride, a process that is sometimes facilitated by the addition of aluminum chloride. wikipedia.org Furthermore, trirhenium nonachloride can be obtained by heating dirhenium(II) tetraacetate dichloride (Re₂(O₂CCH₃)₄Cl₂) in the presence of hydrochloric acid. wikipedia.org The choice of method often depends on the desired reactivity of the final product; for instance, vacuum sublimed Re₃Cl₉ at 500°C yields a less reactive form of the compound. wikipedia.org For many synthetic applications, a partially hydrated form, such as Re₃Cl₉(H₂O)₃, is preferred due to its enhanced reactivity. wikipedia.org

The structure of solid Re₃Cl₉ is a complex, sheet-like network of Re₃Cl₁₂ subunits. wikipedia.org Within this structure, each rhenium atom is coordinated to seven ligands: four bridging chloride atoms, one terminal chloride, and two other rhenium atoms, forming the characteristic Re-Re bonds of the cluster. wikipedia.org

Precursor Chemistry in Rhenium(III) Chloride Synthesis

The synthesis of this compound and its derivatives often relies on the use of various rhenium-containing precursors. Rhenium pentachloride (ReCl₅) is a common starting material, which can be reduced to form trirhenium nonachloride. This reduction is a key step in accessing the Re(III) oxidation state from the more common Re(V) state. The reaction of ReCl₅ with anhydrous tin(II) chloride provides a quantitative reduction to the trichloride (B1173362). researchgate.net

Rhenium pentachloride itself is typically synthesized by the direct chlorination of rhenium metal at high temperatures. The controlled oxygenation of ReCl₅ can also lead to the formation of rhenium(VII) oxychloride, while its thermal decomposition is a direct route to Re₃Cl₉. psu.edu

Another important precursor is the dirhenium(II) compound, Re₂(O₂CCH₃)₄Cl₂, which upon heating under a stream of HCl gas, yields Re₃Cl₉. wikipedia.org The versatility of these precursors allows for multiple synthetic entries into the chemistry of this compound, depending on the available reagents and desired product characteristics. The choice of precursor can significantly influence the reaction conditions and the purity of the resulting trirhenium nonachloride.

Derivatization Strategies for Rhenium(III) Complexes

Trirhenium nonachloride serves as a versatile starting point for the synthesis of a wide range of rhenium(III) complexes through various derivatization strategies. These methods allow for the modification of the coordination sphere around the rhenium centers, leading to compounds with tailored electronic and structural properties.

Ligand Exchange Reactions

Ligand exchange reactions are a fundamental strategy for derivatizing rhenium(III) complexes. These reactions involve the substitution of the chloride ligands in Re₃Cl₉ or its derivatives with other ligands. For example, stable six-coordinate rhenium(III) complexes of the general formula [ReX₃(PNP)], where X is a halide and PNP is a diphosphinoamine ligand, have been synthesized from rhenium(III) precursors. cnr.itresearchgate.net The reaction of [ReCl₃(PPh₃)₂(MeCN)] with these PNP ligands is a direct route to such complexes. cnr.it

The nature of the incoming ligand and the reaction conditions can influence the geometry of the resulting complex. For instance, with diphosphinoamine ligands, both meridional and facial isomers can be formed, with the facial arrangement often being prevalent. cnr.itrsc.org The choice of solvent can also play a crucial role, as demonstrated by the synthesis of monomeric nitrile rhenium(III) complexes like [ReBr₃(MeCN)(dppe)] from the reaction of [ReOBr₃(dppe)] in acetonitrile (B52724). researchgate.net

Redox-Substitution Approaches

Redox-substitution reactions provide an alternative and powerful route to rhenium(III) complexes, often starting from precursors in different oxidation states. Rhenium(V) precursors, such as [ReOCl₃(PPh₃)₂] or [NBu₄][ReOCl₄], are commonly employed. cnr.itresearchgate.net In these reactions, the rhenium center is reduced from Re(V) to Re(III) concurrently with the substitution of the original ligands.

For example, the synthesis of [ReX₃(PNP)] complexes can be achieved through reduction/substitution reactions in refluxing ethanol (B145695), starting from these Re(V) precursors. cnr.it This approach highlights the ability to access the desired Re(III) oxidation state while simultaneously introducing new ligands into the coordination sphere. The reaction of [ReOCl₃(PPh₃)₂] with 4-fluoroaniline (B128567) can also lead to rhenium(V) imido complexes, which can then be further reacted to explore different coordination chemistries. researchgate.net

Specific Ligand System Implementations

The implementation of specific ligand systems allows for the fine-tuning of the properties of rhenium(III) complexes for various applications.

Diphosphinoamine Ligands: A series of neutral, six-coordinated [ReX₃(PNP)] complexes (where X = Cl, Br) have been synthesized using diphosphinoamine ligands with varying alkyl substituents on the nitrogen atom. cnr.itrsc.org These complexes exhibit interesting stereochemistry, with the facial isomer being predominant in most cases. cnr.it However, the nature of the substituent can influence the preferred configuration, as seen with [ReCl₃(PNPH)], which adopts a meridional configuration. cnr.it

N-Heteroaromatic Ligands: Octahedral hexanuclear rhenium(III) clusters of the type [Re₆(μ₃-S)₈Cl₆]⁴⁻ can be derivatized through photoinduced ligand substitution with N-heteroaromatic ligands like pyridine (B92270) and its derivatives. acs.orgnih.gov This method allows for the systematic modification of the terminal ligands, which in turn tunes the ground- and excited-state redox potentials of the cluster. acs.orgnih.gov The resulting complexes, such as [Re₆(μ₃-S)₈Cl₅(L)]³⁻, show a linear correlation between their oxidation potentials and the pKa of the N-heteroaromatic ligand. acs.orgnih.gov

Schiff Base Ligands: Tetradentate N₂O₂ Schiff base ligands have been used to synthesize a variety of rhenium complexes. nih.gov Starting from a Re(V) precursor like (Bu₄N)[ReOCl₄], reaction with a Schiff base ligand can yield a Re(V) complex, which can then be reduced with triphenylphosphine (B44618) to afford a unique Re(III) complex, trans-[ReIII(NCS)(PPh₃)(sal₂ibn)]. nih.gov This demonstrates a multi-step approach to access specific rhenium(III) coordination environments.

Cyclopentadienyl (B1206354) Ligands: Derivatized cyclopentadienyl (Cp) ligands have been used to create half-sandwich complexes of rhenium. researchgate.net These complexes, such as [(RCOCp)Re(CO)₃], can be synthesized in water from [Re(OH₂)₃(CO)₃]⁺, providing a route to organometallic rhenium compounds that can be functionalized with bioactive molecules. researchgate.net

Structural Elucidation and Characterization of Rhenium Iii Chloride and Its Complexes

Crystal and Molecular Structure Analysis of Trirhenium Nonachloride

X-ray crystallography has been instrumental in revealing the intricate structure of trirhenium nonachloride (Re₃Cl₉). The solid-state structure is not composed of simple ReCl₃ monomers but rather of trinuclear Re₃Cl₉ clusters. wikipedia.orgacs.org These clusters are further linked into a polymeric network.

The fundamental building block of the structure is the Re₃Cl₉ unit, where three rhenium atoms form an equilateral triangle. tandfonline.com Within this triangular cluster, each rhenium atom is bonded to two other rhenium atoms, indicative of strong metal-metal interactions. egyankosh.ac.in The chlorine atoms are arranged with three bridging chlorides along the edges of the rhenium triangle and six terminal chlorides, two bonded to each rhenium atom. researchgate.net

Metal-Metal Bonding Topologies in Re₃Cl₉ Clusters

The nature of the metal-metal bonding in Re₃Cl₉ clusters has been a subject of considerable interest and theoretical study. Each rhenium(III) ion in the cluster possesses a d⁴ electron configuration. egyankosh.ac.in The diamagnetic nature of the compound suggests the presence of double bonds between the rhenium atoms to pair up the electrons. egyankosh.ac.in Molecular orbital theory and computational analyses, such as the adaptive natural density partitioning (AdNDP) method, have provided deeper insights into the bonding. tandfonline.comresearchgate.net

Intercluster Interactions and Extended Structures

In the solid state, the Re₃Cl₉ clusters are not isolated but are interconnected to form an extended two-dimensional sheet structure. wikipedia.org This linkage occurs through bridging chloride ligands that connect each Re₃ cluster to its neighbors. wikipedia.org Specifically, three of the terminal chloride ligands of one cluster act as bridging ligands to adjacent clusters, resulting in a polymeric arrangement. wikipedia.orgresearchgate.net This extended structure contributes to the insolubility of Re₃Cl₉ in common solvents. wikipedia.org

Structural Characterization of Rhenium(III) Coordination Compounds

The trinuclear cluster of rhenium(III) chloride can be cleaved by donor ligands to form a variety of mononuclear and binuclear coordination complexes. The structural characterization of these complexes reveals diverse geometries and bonding arrangements, often influenced by the nature of the coordinating ligands.

Isomerism in Rhenium(III) Complexes

Isomerism is a common feature in the coordination chemistry of rhenium(III). For octahedral complexes of the type [ReX₃(L)₃] or [ReX₃(L)₂(L')], where X is a halide and L and L' are neutral ligands, both facial (fac) and meridional (mer) isomers are possible. rsc.orgcnr.it The prevalence of one isomer over the other is influenced by the electronic and steric properties of the ligands. rsc.org

For instance, in a series of [ReX₃(PNP-R)] complexes, where PNP-R is a diphosphinoamine ligand, the facial isomer was found to be the predominant form in both the solid state and in solution for most derivatives. rsc.orgcnr.it However, the [ReCl₃(PNP-H)] complex existed in a meridional configuration. rsc.orgcnr.it Similarly, [ReBr₃(PNP-Me)] was found to be meridional in the crystalline state but facial in solution, highlighting the subtle interplay of factors that determine isomeric preference. rsc.orgcnr.it Cis-trans isomerism has also been observed in pentamethylcyclopentadienyl rhenium(III) halide complexes. acs.org

Influence of Ligand Sterics and Electronics on Coordination Geometry

The steric bulk and electronic properties of ligands play a crucial role in determining the coordination geometry and even the stability of rhenium(III) complexes. rsc.orgd-nb.info For example, in five-coordinate rhenium(III) complexes with a P₂S₃ donor set, a trigonal-bipyramidal geometry is favored. rsc.org In these structures, the three sulfur atoms typically occupy the equatorial plane, while the two phosphorus atoms are in the apical positions. rsc.org

The steric demands of bulky ligands can dictate the arrangement of other ligands in the coordination sphere. d-nb.info In a study of oxidorhenium(V) complexes that were reduced to rhenium(III) species, the isomerism of the resulting complexes was controlled by the steric bulk of m-terphenyl (B1677559) isocyanide ligands. d-nb.info The use of less bulky isocyanides led to cis isomers, whereas more sterically demanding isocyanides resulted in the formation of trans isomers. d-nb.info While detailed structural data on a series of [ReX₃(PNP-R)] complexes showed only slight differences in bond lengths and angles with changes in the alkyl substituent on the nitrogen atom of the ligand, voltammetric and mass spectrometry data suggested some electronic influence of the substituent. rsc.org

Advanced Spectroscopic Techniques for Structural Probing

A variety of advanced spectroscopic techniques are employed to elucidate the structures and bonding in this compound and its complexes. These methods provide valuable information that complements the data obtained from X-ray crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While rhenium(III) complexes with a d⁴ electron configuration are often paramagnetic, ¹H and ³¹P NMR spectroscopy can still be powerful tools for their characterization in solution. rsc.orgrsc.orgrsc.org Paramagnetically shifted NMR spectra can provide insights into the geometry and electronic structure of the complexes. cdnsciencepub.com For instance, the observation of specific patterns in the ¹H NMR spectra of ReCl₃L₂(PPh₃) complexes helped to deduce their mer-cis octahedral geometry in solution. cdnsciencepub.com

Mass Spectrometry: Techniques such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are used to determine the molecular weight and composition of rhenium(III) complexes. rsc.orgrsc.org ESI-MS has been particularly useful in studying the solution behavior and stability of these complexes. rsc.org

Infrared (IR) and Raman Spectroscopy: IR and Raman spectroscopy are used to identify characteristic vibrational modes of ligands and the Re-Cl bonds. In complexes containing ligands like carbon monoxide or thionitrosyl, the position of the stretching frequency (e.g., ν(CO) or ν(NS)) provides information about the electronic environment of the rhenium center and the extent of π-backbonding. mdpi.comresearchgate.net

UV-Visible Spectroscopy: The electronic absorption spectra of rhenium(III) complexes are characterized by various d-d transitions and charge-transfer bands. rsc.org These spectra are sensitive to the coordination geometry and the nature of the ligands, providing a fingerprint for different types of complexes.

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic rhenium(III) complexes, EPR spectroscopy is a valuable technique for probing the electronic structure. mdpi.com The g-values and hyperfine coupling constants obtained from EPR spectra provide detailed information about the distribution of the unpaired electrons and the nature of the metal-ligand bonds. mdpi.com

Computational Methods: Density Functional Theory (DFT) and other computational methods are increasingly used to model the electronic structure, bonding, and spectroscopic properties of rhenium(III) complexes. researchgate.netresearchgate.net These theoretical calculations complement experimental data and provide a deeper understanding of the factors governing the structure and reactivity of these compounds. researchgate.net

X-ray Diffraction Analysis

X-ray diffraction is a cornerstone technique for determining the precise solid-state structures of this compound and its derivatives. Anhydrous this compound has been shown by single-crystal X-ray analysis to be composed of well-defined Re₃Cl₉ units. These units possess C₃ᵥ symmetry and are arranged in double layers perpendicular to the crystallographic c-axis, linked by chlorine atom bridges. researchgate.net The space group is R3m, with 18 ReCl₃ units per hexagonal unit cell. researchgate.net

The trinuclear cluster structure is a recurring motif in the chemistry of this compound. For instance, the reaction of ReCl₃ with n-butyric acid in the presence of oxygen yields tetra-μ-n-butyratodirhenium(III) diperrhenate, the structure of which was confirmed by single-crystal X-ray diffraction. cdnsciencepub.com This compound features a dimeric rhenium unit bridged by four carboxylate groups. cdnsciencepub.com

In its complexes, the arrangement of ligands around the rhenium center can vary. For example, a series of [ReIIIX₃(PNPR)] complexes (where X is Cl or Br and PNPR is a diphosphinoamine ligand) were synthesized and characterized. cnr.it X-ray diffraction revealed that while most of these complexes adopt a facial isomeric arrangement, [ReCl₃(PNPH)] exists in a meridional configuration in both the solid state and in solution. cnr.it Similarly, novel rhenium(III) complexes with the picolinate (B1231196) ligand, [ReCl₂(pic)(PPh₃)₂] and [ReBr₂(pic)(PPh₃)₂], have been structurally characterized by single-crystal X-ray diffraction. researchgate.net

The crystal structures of rhenium(III) complexes with thiosemicarbazone ligands, [ReL₂]Cl, show a distorted octahedral geometry around the rhenium atom. psu.edu Two tridentate deprotonated thiosemicarbazone ligands coordinate to the metal in a mer configuration. psu.edu

CompoundCrystal SystemSpace GroupKey Structural FeaturesReference
Re₃Cl₉HexagonalR3mTrinuclear Re₃Cl₉ clusters with C₃ᵥ symmetry. researchgate.net
Tetra-μ-n-butyratodirhenium(III) diperrhenateTriclinicDimer unit bridged by 4 carboxylate groups. cdnsciencepub.com
mer-[ReCl₃(PNPH)]--Meridional configuration of ligands. cnr.it
[Re(L¹)₂]Cl (L¹ = a 2-formylpyridine thiosemicarbazone)--Distorted octahedral geometry, mer configuration. psu.edu
[ReCl₂(pic)(PPh₃)₂]--Octahedral Re(III) complex. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and environment of atoms in solution. For paramagnetic complexes of rhenium(III), such as those of the type ReX₃(PR₂Ph)₃ (where X = Cl, Br), ¹H NMR provides valuable structural information, despite the challenges posed by paramagnetic shifting and broadening of signals. rsc.org The data for these complexes have been interpreted in terms of meridional structures. rsc.org

The ¹H NMR spectra of paramagnetic Re(III) monomeric complexes with nitrogen heterocycles, like pyridine (B92270) and 1-methylimidazole, exhibit unusually large chemical shifts. cdnsciencepub.comresearchgate.net For instance, in ReCl₃py₂(PPh₃), the triphenylphosphine (B44618) ligand displays well-defined peaks at significant downfield shifts. cdnsciencepub.com These large shifts are caused by the two unpaired electrons on the Re(III) center. cdnsciencepub.com

In a series of rhenium(III) halide and pseudohalide complexes, Re(X)(η⁵-Cp)(BDI), the ¹H NMR spectra showed sharp resonances shifted from typical diamagnetic regions. escholarship.org A distinct trend was observed in the halide series, where the chemical shifts of both the cyclopentadienyl (B1206354) (Cp) and β-diketiminate (BDI) backbone protons moved downfield as the atomic number of the halide increased. escholarship.org This phenomenon has been attributed to temperature-independent paramagnetism (TIP). escholarship.org

The stereochemistry of [ReIIIX₃(PNPR)] complexes in solution has been investigated using proton NMR. cnr.it While most complexes were found to have a facial arrangement, [ReCl₃(PNPH)] was confirmed to have a meridional configuration in solution, consistent with its solid-state structure. cnr.it

Complex TypeKey NMR ObservationsStructural InterpretationReference
ReX₃(PR₂Ph)₃Paramagnetically shifted ¹H NMR signals.Meridional structures. rsc.org
ReCl₃L₂(PPh₃) (L = N-heterocycle)Large chemical shifts for ligand protons.Paramagnetic nature of Re(III) center. cdnsciencepub.comresearchgate.net
Re(X)(η⁵-Cp)(BDI)Downfield shift of Cp and BDI protons with increasing halide atomic number.Temperature-Independent Paramagnetism (TIP). escholarship.org
[ReCl₃(PNPR)]Distinct spectra for facial and meridional isomers.Confirmation of isomerism in solution. cnr.it

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule and provides insights into its electronic structure. The spectra of this compound and its complexes are characterized by absorptions in the visible and ultraviolet regions, which are often assigned to d-d transitions and charge-transfer bands.

The electronic absorption spectrum of gaseous Re₃Cl₉ has been studied spectrophotometrically at high temperatures (up to 825 K). rsc.org Solutions of this compound in various solvents exhibit nearly identical spectra, which are also very similar to the spectra of systems known to contain Re₃Cl₉ units, suggesting the persistence of this cluster in solution. researchgate.net

For dinuclear rhenium(III) carboxylate complexes, such as Re₂(O₂CR)₄Cl₂, electronic structure calculations using time-dependent density functional theory (TDDFT) have been employed to assign the observed electronic transitions. acs.org The UV-vis spectrum of Re₂(O₂CCMe₃)₄Cl₂ in dichloromethane (B109758) shows several absorption bands, and theoretical calculations have led to revisions of previous spectral assignments. acs.org

In complexes of the type [Re(CO)₃(NN)Cl], where NN is an α-diimine ligand, the UV-Vis spectra are characterized by strong intraligand π-π* transitions in the UV region and less intense metal-to-ligand charge transfer (MLCT) bands at lower energies. researchgate.netnih.gov Extending the π-system of the diimine ligand leads to a significant red-shift (bathochromic shift) of the MLCT absorption band. nih.gov For example, in a series of complexes with increasingly extended π-systems, the MLCT maximum shifts from 467 nm to 586 nm. nih.gov

The UV-Vis spectra of rhenium(I) complexes with diimine ligands are also sensitive to the solvent environment, with a bathochromic shift observed as the solvent polarity decreases. researchgate.net

Compound/Complex TypeSolvent/PhaseKey Absorption FeaturesAssignmentReference
Re₃Cl₉Gas PhaseStudied up to 825 K- rsc.org
Re₂(O₂CCMe₃)₄Cl₂DichloromethaneMultiple bands in UV-Vis regionElectronic transitions calculated by TDDFT acs.org
[Re(CO)₃(NN)Cl] (NN = α-diimine)ChloroformHigh-energy π-π*, lower-energy MLCTIntraligand and MLCT transitions researchgate.netnih.gov
ReCl₃py₃-λ_max at 474, 444, 420, 354, 253 nm- cdnsciencepub.com

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide information about the bonding within a molecule by probing its vibrational modes. These methods have been instrumental in characterizing the structural features of this compound and its complexes.

For gaseous Re₃Cl₉, Raman spectroscopy has been crucial in confirming the existence of the Re₃ cluster. researchgate.netrsc.org A Raman band corresponding to the Re-Re stretching vibration is observed at 260 cm⁻¹ for gaseous Re₃Cl₉. researchgate.netrsc.org When Re₃Cl₉ forms a vapor complex with aluminum chloride, this band shifts to 264 cm⁻¹, indicating that the Re₃ cluster is retained in the complex. researchgate.netrsc.org

In the far-infrared spectrum of a compound believed to be RePCl₈, which could be formulated as [PCl₄]⁺[ReCl₄]⁻, the observed absorption peaks were compared to those of cesium hexachlororhenate(IV). mcmaster.ca However, the quality of the spectra was poor due to the reactivity of the sample. mcmaster.ca

The IR spectra of rhenium(III) complexes with nitrogen heterocycles have also been recorded to complement structural data obtained from other techniques. cdnsciencepub.com For nitrosyl complexes of rhenium, such as [Re(CN)₅NO]³⁻, the N-O stretching band is a prominent feature in the IR spectrum, typically appearing in the 2000–1500 cm⁻¹ region. conicet.gov.ar The Re-N and Re-C stretching and bending modes are also observed at lower frequencies. conicet.gov.ar

In tricarbonylrhenium(I) complexes, the C≡O stretching modes are particularly informative. For fac-Re(bpy)(CO)₃Cl, three distinct bands are observed in the IR spectrum corresponding to the symmetric and asymmetric stretching vibrations of the carbonyl ligands. researchgate.net

Compound/ComplexVibrational ModeWavenumber (cm⁻¹)Spectroscopic TechniqueReference
Gaseous Re₃Cl₉Re-Re stretch260Raman researchgate.netrsc.org
Gaseous Re₃Cl₉(AlCl₃)₃Re-Re stretch264Raman researchgate.netrsc.org
[Re(CN)₅NO]³⁻N-O stretch2000-1500IR conicet.gov.ar
fac-Re(bpy)(CO)₃ClC≡O stretches1878, 1910, 2018IR researchgate.net

Mass Spectrometry (e.g., ESI-MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation patterns of compounds. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for characterizing charged or polar complexes in solution.

The vaporization of rhenium trichloride (B1173362) has been studied by mass spectrometry, which revealed that the vapor consists of Re₃Cl₉ and Re₃Br₉ molecules. researchgate.net

For a series of neutral, six-coordinate [ReIIIX₃(PNPR)] complexes, positive-ion ESI-MS was used for characterization. cnr.it The spectra typically showed the protonated molecular ion, [M+H]⁺, as well as fragments corresponding to the loss of one or two HCl molecules. cnr.it For example, for fac-[ReCl₃(PNPme)], the base peak was observed at m/z 748.17, corresponding to [ReCl₃(PNPme)+H]⁺. cnr.it

Fast atom bombardment (FAB) mass spectrometry has also been employed for the characterization of rhenium(III) complexes. For ReCl₃py₃, the FAB⁺ mass spectrum showed peaks corresponding to [ReCl₃py₃]⁺ and [ReCl₂py₂]⁺. cdnsciencepub.com

A comparative study of different ionization techniques, including ESI-MS, Laser Desorption Ionization (LDI-MS), and Matrix-Assisted Laser Desorption Ionization (MALDI-MS), has been conducted on a group of rhenium(I) complexes. nih.gov ESI-MS generally provided intact molecular ions and characteristic fragments. nih.gov

ComplexIonization MethodKey Observed Ions (m/z)InterpretationReference
Re₃Cl₉--Vapor consists of Re₃Cl₉. researchgate.net
fac-[ReCl₃(PNPme)]ESI(+)748.17, 712.26, 676.33[M+H]⁺, [M+H-HCl]⁺, [M+H-2HCl]⁺ cnr.it
mer-[ReCl₃(PNPH)]ESI(+)698.62, 662.47[M+H-HCl]⁺, [M+H-2HCl]⁺ cnr.it
ReCl₃py₃FAB⁺529, 450[ReCl₃py₃]⁺, [ReCl₂py₂]⁺ cdnsciencepub.com

Theoretical and Computational Studies on Rhenium Iii Chloride Electronic Structure and Bonding

Quantum Chemical Approaches to Re-Re Bonding Nature

The nature of the rhenium-rhenium bond in the Re₃ core is a central topic of computational chemistry. Various methods, from Density Functional Theory to high-level post-Hartree-Fock calculations, have been employed to provide a coherent picture of the bonding.

Density Functional Theory (DFT) has been widely applied to study the electronic structure of transition metal compounds, including Rhenium(III) chloride. A particularly insightful DFT-based method is the Adaptive Natural Density Partitioning (AdNDP) analysis, which provides a chemically intuitive description of bonding in terms of n-center-2-electron (nc-2e) bonds researchgate.netrsc.orgnih.gov.

Three Re-Re σ-bonds.

Three Re-Re π-bonds.

Lone pairs on the chlorine atoms.

Two-center, two-electron (2c-2e) bonds between rhenium and the terminal and bridging chlorine atoms.

The occupation numbers (ON) of these bonding elements, which indicate the number of electrons in the bond, are consistently close to the ideal value of 2.00 |e|, reinforcing the localized double bond description across different DFT functionals and the Hartree-Fock (HF) method researchgate.net.

Bonding ElementB3LYPHFBPW91PBE1PBE
3 x Re-Re σ-bond 1.99(1.99)[1.99]{1.99}
3 x Re-Re π-bond 1.84(1.82)[1.86]{1.85}
3 x Re-Cl (bridging) 1.99(1.99)[1.99]{1.99}
6 x Re-Cl (terminal) 1.99(1.99)[1.99]{1.99}
3 x Cl LP (bridging) 1.99(1.99)[1.99]{1.99}
12 x Cl LP (terminal) 1.98(1.99)[1.98]{1.98}

Data sourced from AdNDP analysis showing occupation numbers (|e|) for bonding elements in Re₃Cl₉ at various levels of theory researchgate.netresearchgate.net.

This DFT-based picture contrasts sharply with interpretations derived from other computational metrics, particularly those related to aromaticity.

For molecules with complex electronic structures, such as transition metal clusters with multiple low-lying electronic states or significant static correlation, post-Hartree-Fock methods are often necessary for an accurate description. Methods like the Complete Active Space Self-Consistent Field (CASSCF) and its extensions that add dynamic correlation (e.g., CASPT2, NEVPT2, MC-PDFT) are designed to handle such multiconfigurational systems arxiv.orgnih.govesqc.orguchicago.edu.

In the context of Rhenium(III) complexes, multireference CASSCF computations have been crucial. For instance, in related Re(III) halide complexes, CASSCF calculations that incorporate spin-orbit state mixing have been used to explain magnetic properties like temperature-independent paramagnetism (TIP) elsevierpure.com. These calculations reveal small energy separations between the ground state and thermally accessible excited spin-orbit states, which cannot be adequately described by single-reference methods like DFT or Hartree-Fock elsevierpure.com.

While detailed CASSCF studies specifically on the Re-Re bonding in Re₃Cl₉ are not as prevalent, the AdNDP results derived from DFT have been shown to produce qualitatively similar bonding trends to those from CASSCF calculations in other systems, lending confidence to the DFT-based description researchgate.net. The use of these high-level methods is essential for validating DFT results and for accurately calculating energy gaps between the ground and excited states, which is critical for understanding the molecule's reactivity and magnetic behavior nih.gov.

Molecular Orbital Analysis and Energy Level Diagrams

In the Re₃Cl₉ cluster, the frontier orbitals defining the Re-Re interactions are primarily composed of the rhenium 5d atomic orbitals. The analysis shows distinct MOs corresponding to the framework of three Re=Re double bonds. These are composed of a set of three σ-bonding orbitals and a set of three π-bonding orbitals within the Re₃ plane researchgate.net. Visualizations of the CMOs confirm this picture, showing orbitals that are clearly identifiable as Re-Re bonding and antibonding combinations, as well as orbitals localized on the chlorine ligands researchgate.net. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding the cluster's reactivity and electronic transitions. The HOMO-LUMO gap is an important parameter that relates to the electronic stability of the molecule.

Investigation of Electronic Ground and Excited States

Computational chemistry provides powerful tools to investigate both the ground and excited electronic states of molecules nih.govnih.gov. For this compound, calculations consistently indicate a singlet, low-spin electronic ground state.

The study of electronic excited states is essential for interpreting UV-Visible absorption spectra and understanding photochemical behavior. Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the energies of allowed electronic transitions from the ground state nih.gov. However, for transition metal clusters where excited states may possess significant multiconfigurational character, more advanced methods are required. Multireference methods such as CASSCF, often followed by a perturbation theory correction (e.g., CASPT2 or NEVPT2), provide a more reliable description of the potential energy surfaces of excited states uchicago.eduelsevierpure.com. These calculations can identify the nature of the transitions, for example, as metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), or d-d transitions centered on the metal core.

Aromaticity and Delocalization in this compound Clusters

The concept of aromaticity, originally developed for organic molecules, has been extended to inorganic systems, and the Re₃Cl₉ cluster has been at the center of a significant scientific debate regarding its potential aromatic character rsc.orgcluster-science.comnih.gov.

One of the most common computational tools for assessing aromaticity is the Nucleus Independent Chemical Shift (NICS) github.iogithub.ionih.govnih.gov. NICS calculations probe the magnetic shielding at a specific point in space (e.g., the center of a ring). A significantly negative NICS value is typically interpreted as an indicator of a diatropic ring current, a hallmark of aromaticity. DFT calculations of NICS values for the Re₃Cl₉ cluster have yielded negative values, leading to the proposition that the neutral cluster exhibits π-aromaticity tandfonline.comresearchgate.netresearchgate.net.

Computational MethodKey FindingConclusion on Aromaticity
NICS (DFT) Negative NICS value calculated at the ring center.Aromatic researchgate.netresearchgate.net
AdNDP (DFT) Bonding described by localized 2c-2e Re=Re double bonds.Non-aromatic (Classical) tandfonline.comresearchgate.net

A summary of conflicting computational findings regarding the aromaticity of neutral Re₃Cl₉.

Computational Insights into Spin States and Magnetic Properties

The electronic structure of a molecule dictates its magnetic properties. Computational studies on Re₃Cl₉ and related Re(III) complexes have provided significant insights into their spin states and magnetic behavior chemrxiv.orgarxiv.orgnih.govarxiv.org.

The ground state of Re₃Cl₉ is a low-spin singlet state. However, magnetic susceptibility measurements of some monomeric Re(III) halide complexes have revealed temperature-independent paramagnetism (TIP) elsevierpure.com. This phenomenon arises from the mixing of low-lying excited states into the ground state by the magnetic field, which can be accurately modeled using multireference CASSCF calculations that include spin-orbit coupling effects elsevierpure.com. These calculations show that the energy gap to the first excited spin-orbit states is small enough for this mixing to occur elsevierpure.com.

Reactivity Profiles and Mechanistic Investigations of Rhenium Iii Chloride

Redox Chemistry of Rhenium(III) Species

Rhenium(III) complexes exhibit diverse redox behavior, participating in both disproportionation and electron transfer reactions. The stability of the +3 oxidation state is highly dependent on the coordination environment and the reaction medium.

Rhenium(III) species can undergo disproportionation, a reaction where a substance is simultaneously oxidized and reduced, yielding products with higher and lower oxidation states. The course of these reactions is significantly influenced by the surrounding chemical environment, such as the solvent system and the presence of specific ions.

In molten salt media, the disproportionation of rhenium(III) has been observed. For instance, in a 3LiCl-2KCl eutectic melt, rhenium(III) is unstable and disproportionates to elemental rhenium (Re(0)) and the hexachlororhenate(IV) ion, [ReCl₆]²⁻. znaturforsch.com This indicates that in this specific high-temperature, chloride-rich environment, the +4 and 0 oxidation states are thermodynamically favored over the +3 state.

The stability of rhenium(III) is also sensitive to the presence of coordinating ligands and their concentrations. In a study involving a rhenium(III) pincer complex, [ReCl₂(PNP)], the addition of excess chloride ions was found to induce the decay of the complex. nih.gov This decay proceeds through a disproportionation mechanism where the initially formed [ReIIICl₃(L₂)]⁻ intermediate disproportionates into a rhenium(IV) complex, [Re(IV)Cl₄(L₂)], and unstable rhenium(II) species. nih.gov The calculated Gibbs free energy for this disproportionation (ΔG⁰_Disp ≈ +20 kcal mol⁻¹) suggests the process is not spontaneous under standard conditions, highlighting the role of the excess chloride in driving the reaction. nih.gov

Another example of disproportionation involves electrochemically generated rhenium(II) species. While not a direct disproportionation of Re(III), the oxidation of Re(I) tricarbonyl complexes, Re(CO)₃(LL)Cl (where LL is an α-diimine), produces Re(II) cations that rapidly disproportionate. This second-order process yields a Re(I) species, [Re(CO)₃(LL)(CH₃CN)]⁺, and a Re(III) product, [Re(CO)₃(LL)Cl₂]⁺. wikipedia.org This illustrates a pathway where Re(III) can be formed through the disproportionation of a lower oxidation state.

The electrochemical properties of rhenium(III) chloride and its complexes have been extensively studied, revealing a range of electron transfer processes that are highly dependent on the nuclearity of the complex and the ligand environment.

Polynuclear this compound clusters exhibit well-defined redox behavior. The dimeric complex, [Re₂Cl₈]²⁻, undergoes a reversible one-electron reduction to [Re₂Cl₈]³⁻. acs.org Similarly, the trimeric cluster, [Re₃Cl₁₂]³⁻, can be reduced in a reversible one-electron process. acs.org However, the reduction potential for the trimeric species is dependent on the chloride ion concentration of the melt, suggesting the loss of a chloride ligand from the coordination sphere upon reduction. acs.org

The trinuclear cluster [Re₃Cl₉] itself serves as a precursor for redox-active species. Dissolution in 6 M HCl generates [Re₃(μ-Cl)₃Cl₉]³⁻. nih.gov Anaerobic one-electron reduction of this species produces a stable cluster with a Re₃⁸⁺ core. nih.gov This reduced cluster is capable of activating dioxygen, which in turn oxidizes the cluster back to its original Re₃⁹⁺ state. nih.gov

The electrochemical behavior of mononuclear rhenium(III) complexes is strongly influenced by their ligand sphere. For instance, a series of octahedral hexanuclear rhenium(III) complexes of the type [Re₆(μ₃-S)₈Cl₆]⁴⁻ and its derivatives with N-heteroaromatic ligands show tunable redox potentials. acs.orgresearchgate.netnih.gov The substitution of chloride ligands with N-heteroaromatic ligands systematically shifts the ground-state oxidation potentials, which correlate linearly with the pKa of the ligand. acs.orgresearchgate.netnih.gov

A comprehensive study on a rhenium(III) pincer complex, [ReCl₂(PNP)], revealed a complex electrochemical reduction mechanism that is crucial for its ability to split dinitrogen. goettingen-research-online.de The process involves multiple electron and chemical steps (an ECCEC mechanism), starting with the reduction of Re(III) to Re(II). goettingen-research-online.de

Below is an interactive data table summarizing the electrochemical data for selected rhenium(III) complexes.

ComplexRedox CoupleE₁/₂ (V vs. reference)MethodRef.
[Re₂Cl₈]²⁻[Re₂Cl₈]²⁻/[Re₂Cl₈]³⁻ca. -0.58 vs. Al³⁺/AlVoltammetry acs.org
[Re₃Cl₁₂]³⁻[Re₃Cl₁₂]³⁻/[Re₃Cl₁₁]⁴⁻ + Cl⁻ca. -0.34 vs. Al³⁺/AlVoltammetry acs.org
[Re₆(μ₃-S)₈Cl₅(py)]³⁻Re₆(23e)/Re₆(24e)0.53 vs. Ag/AgClCyclic Voltammetry acs.orgresearchgate.netnih.gov
[ReCl₂(PNP)]Re(III)/Re(II)-1.90 vs. Fc⁺/₀Cyclic Voltammetry goettingen-research-online.de

Ligand Reactivity and Transformation within Rhenium(III) Coordination Spheres

The coordination sphere of rhenium(III) is not static; coordinated ligands can exhibit their own reactivity and undergo transformations, often influenced by the metal center. These reactions can lead to the formation of new ligands and complexes with distinct properties.

Ligand substitution reactions are fundamental to the chemistry of this compound. In aqueous solutions, the hexaaquarhenium(III) ion, [Re(H₂O)₆]³⁺, can undergo substitution where water ligands are replaced by other ligands, such as chloride ions, to form various chloroaqua complexes. chemguide.co.uk The extent of substitution depends on the concentration of the incoming ligand. For example, the reaction with concentrated hydrochloric acid can lead to the formation of species like [Re(H₂O)₄Cl₂]⁺. chemguide.co.uk

The reactivity of a rhenium(III) center can also facilitate transformations of the coordinated ligands themselves. In one study, the reaction of mer-(PMe₂Ph)₃ReCl₃ with pyrrolyllithium resulted in the formation of the air-stable Re(III) complex mer-(PMe₂Ph)₃Cl₂(Re(NC₄H₄)). acs.org The coordinated pyrrolyl ligand in this complex was found to be susceptible to regioselective electrophilic substitution and addition reactions. For instance, it reacts with N-chlorosuccinimide to form complexes with 3-chloropyrrolyl and subsequently 3,4-dichloropyrrolyl and 2,3,4-trichloropyrrolyl ligands. acs.org This demonstrates how the rhenium(III) center can modulate the reactivity of a coordinated heterocycle.

Furthermore, the nature of the ligands can dictate the reaction pathways of the entire complex. The reaction of [ReCl₃(PPh₃)₂(NCMe)] with the pincer ligand HN(CH₂CH₂PtBu₂)₂ (HPNP) leads to the five-coordinate rhenium(III) complex [ReCl₂(PNP)]. This complex is a precursor for dinitrogen splitting upon reduction, a reaction that is critically dependent on the electronic and steric properties of the pincer ligand.

The interaction of Re(III) complexes with small molecules can also be classified under ligand reactivity. For example, a rhenium(III) complex has been shown to react with 2,6-dimethylphenyl isocyanide, leading to the insertion of the isocyanide into a rhenium-benzyl bond. This results in the formation of new species with η¹- or η²-coordination modes for the transformed ligand.

Fundamental Reaction Mechanisms Involving Rhenium(III) Centers

Rhenium(III) complexes are key players in several fundamentally important chemical transformations, including the cleavage of the strong triple bond in dinitrogen (N₂) and the activation of other small, relatively inert molecules.

The splitting of dinitrogen into metal nitrides is a challenging but crucial reaction for the synthesis of ammonia (B1221849) and other nitrogen-containing compounds. Rhenium(III) complexes have emerged as potent systems for mediating this transformation. A seminal study on the reduction of the rhenium(III) pincer complex [ReCl₂(PNP)] (where PNP⁻ = N(CH₂CH₂PtBu₂)₂⁻) has provided a detailed mechanistic picture of N₂ cleavage. nih.gov

Electrochemical studies combined with digital simulations have elucidated a complex multi-step mechanism, designated as an ECCEC mechanism, where "E" represents an electrochemical (electron transfer) step and "C" represents a chemical step. nih.gov The proposed mechanism is as follows:

E: Initial reduction of the Re(III) complex to a Re(II) species.

C: Binding of N₂ to the Re(II) center.

C: Dissociation of a chloride ligand.

E: Further reduction to a Re(I) species.

C: Comproportionation of the Re(I) dinitrogen intermediate with the parent Re(III) complex to form the dinuclear, N₂-bridged intermediate. nih.gov

This dinuclear intermediate subsequently undergoes N-N bond cleavage to form two equivalents of the terminal nitride product. This detailed mechanistic understanding provides a blueprint for the rational design of new N₂ splitting catalysts.

Beyond dinitrogen, rhenium(III) centers are capable of activating other small molecules, a process of significant interest for catalysis and chemical synthesis. researchgate.net

Carbon Monoxide (CO) and Isocyanides: A rhenium(III) complex has been shown to activate carbon monoxide. The mechanism involves the formation of a CO adduct, followed by the migratory insertion of an anionic benzyl (B1604629) ligand into the rhenium-CO bond to form an acyl species. ruben-group.de This acyl intermediate can then be further reacted. Similarly, the same rhenium(III) complex reacts with 2,6-dimethylphenyl isocyanide. The mechanism begins with the coordination of the isocyanide, followed by its insertion into the rhenium-benzyl bond. ruben-group.de

Dioxygen (O₂): The activation of dioxygen has been observed with reduced rhenium clusters derived from this compound. nih.gov The anaerobic one-electron reduction of [Re₃Cl₉] in HCl generates a reduced Re₃⁸⁺ core. nih.gov This reduced cluster is capable of reacting with O₂, leading to the oxidation of the cluster and the formation of hydroxo-bridged dimeric rhenium clusters. nih.gov Isotopic labeling studies with ¹⁸O₂ have shown that the oxygen atoms in the resulting hydroxo bridges originate from water ligands rather than from O₂, indicating a complex reaction pathway where the reduced rhenium cluster facilitates the activation of water in the presence of dioxygen. nih.gov

Carbon Dioxide (CO₂): While many studies on CO₂ activation by rhenium complexes start with Re(I) precursors, the fundamental steps often involve redox changes at the metal center. For example, fac-[Re(bpy)(CO)₃Cl] can photocatalytically reduce CO₂ to CO. acs.org The mechanism involves the initial reduction of the Re(I) complex to a Re(I) radical anion, followed by a further metal-centered reduction to a Re(0) species which then binds and activates CO₂. acs.org Although not starting directly from Re(III), these systems highlight the accessibility of different rhenium oxidation states in catalytic cycles for small molecule activation.

Coordination Chemistry of Rhenium Iii with Diverse Ligand Systems

Rhenium(III) Complexes with Phosphine (B1218219) and Diphosphinoamine Ligands

Rhenium(III) readily forms stable, six-coordinate complexes with monodentate phosphine and chelating diphosphinoamine ligands. These complexes are typically synthesized through ligand-exchange or redox-substitution reactions starting from rhenium precursors in various oxidation states, such as Re(III) or Re(V). nih.gov

A series of neutral, six-coordinate compounds with the general formula [ReIIIX3(PNPR)], where X is Cl or Br and PNPR is a diphosphinoamine ligand ((Ph2PCH2CH2)2NR), have been synthesized and characterized. nih.govcnr.it These complexes can exist as either meridional (mer) or facial (fac) isomers. The facial arrangement is prevalent in both solid state and solution for most of these compounds. nih.gov However, the specific isomer can be influenced by the substituent on the nitrogen atom of the ligand backbone. For instance, [ReCl3(PNPH)] adopts a meridional configuration, while [ReBr3(PNPMe)] is meridional in the crystalline state but facial in solution. nih.govcnr.it The nature of the substituent on the nitrogen atom also appears to influence the electrochemical properties of the complexes. nih.gov

The reaction of rhenium(V) precursors like [ReVOX3(PPh3)2] with diphosphinoamine ligands in refluxing ethanol (B145695) leads to the formation of these Re(III) complexes through reduction and substitution. cnr.it Characterization of these compounds involves techniques such as elemental analysis, NMR spectroscopy, cyclic voltammetry, and single-crystal X-ray diffraction. nih.gov Seven-coordinate rhenium(III) complexes containing mixed halo-phosphine and isocyanide ligands have also been synthesized and structurally characterized. acs.org

Table 1: Selected Rhenium(III) Diphosphinoamine Complexes and Their Isomeric Forms
Compound FormulaIsomer in Solid StateIsomer in Solution
[ReCl3(PNPH)]MeridionalMeridional
[ReBr3(PNPMe)]MeridionalFacial
[ReX3(PNPR)] (R = CH3, C2H5, etc.)Facial (prevalent)Facial (prevalent)

Rhenium(III) Carboxylate Complexes and Cluster Formation

Rhenium(III) forms a variety of chloride-carboxylate complexes, often featuring dinuclear or polynuclear structures with metal-metal bonds. These compounds can be synthesized with alkylcarboxylates, including those with significant steric hindrance. kghm.comkghm.com The carboxylate ligands typically act as bridging units between two rhenium centers.

Examples of such complexes include those with the general formulas cis-[(Re2Cl4(CH3OH)(DMSO)(µ-O2CCH2tBu)2]·CH3OH and cis-[Re2Cl4(DMSO)2(µ-O2CCHEt2)2]. kghm.comkghm.com In these structures, two carboxylate groups bridge the two rhenium atoms. Polynuclear structures are also known, such as trans-[Re2Cl2(µ-Cl)2(µ-O2CCH2tBu)2]n, where both chloride and carboxylate ligands bridge the metal centers, forming a polymeric chain. kghm.comkghm.com Another example is the dinuclear complex trans-[Re2Cl4(µ-O2CCHEt2)2]. kghm.comkghm.com Rhenium(III) chloride itself, often written as Re3Cl9, is a classic example of a cluster compound with significant Re-Re bonding. wikipedia.org

Table 2: Examples of this compound-Carboxylate Complexes
Compound FormulaStructural Feature
cis-[(Re2Cl4(CH3OH)(DMSO)(µ-O2CCH2tBu)2]·CH3OHDinuclear, bridging carboxylates
cis-[Re2Cl4(DMSO)2(µ-O2CCHEt2)2]Dinuclear, bridging carboxylates
trans-[Re2Cl2(µ-Cl)2(µ-O2CCH2tBu)2]nPolynuclear, bridging chlorides and carboxylates
trans-[Re2Cl4(µ-O2CCHEt2)2]Dinuclear, bridging carboxylates

Rhenium(III) Complexes with N-Heterocyclic Carbene (NHC) Ligands

The coordination of N-heterocyclic carbenes (NHCs) to rhenium has been explored, but complexes featuring rhenium in the +3 oxidation state are rare. rsc.org While numerous NHC complexes of Re(I), Re(V), and Re(VII) have been reported, the first examples of Re(III)-NHC complexes were only described more recently in the context of rhenium chalcogenide clusters. rsc.orgrsc.org

Specifically, NHC ligands have been successfully coordinated to hexanuclear rhenium chalcogenide clusters of the type [Re6Q8]2+ (where Q = S, Se). rsc.org These represent the first instances of octahedral clusters containing a carbene ligand of any type. rsc.org In one such complex, the rhenium-carbene bond distance (Re–C) was determined to be 2.248(16) Å. rsc.org This is notably longer than the bond distances found in the few reported Re(III)–Fischer carbene complexes, which range from 1.990–2.021 Å. rsc.org The strong σ-donating character of NHC ligands typically stabilizes the metal center. mdpi.comscripps.edu The synthesis of these Re(III)-NHC cluster complexes opens avenues for further exploration of the organometallic chemistry of these systems. rsc.org

Rhenium(III) Complexes with Nitrogen-Donor Ligands (e.g., picolinate (B1231196), α-diimine, quinazoline (B50416) derivatives)

Rhenium(III) forms stable complexes with a variety of nitrogen-donor ligands. Novel mononuclear, low-spin octahedral Re(III) complexes with the picolinate ligand have been synthesized and characterized. researchgate.net The general formula for these compounds is [ReX2(pic)(PPh3)2] (where X = Cl, Br). researchgate.net Magnetic measurements of the chloride complex confirmed a diamagnetic ground state, which is characteristic of a d4 low-spin octahedral Re(III) complex and arises from large spin-orbit coupling. researchgate.net

While α-diimine complexes of rhenium are well-studied, they predominantly feature Re(I). rsc.orgmdpi.comchemrxiv.orgnih.govrsc.org These Re(I) complexes, such as [Re(CO)3(α-diimine)Cl], are investigated for their photophysical and electrochemical properties. nih.gov Similarly, rhenium complexes incorporating quinazoline derivatives have been developed, primarily based on the Re(I) tricarbonyl core, for applications like EGFR targeting in medicinal chemistry. nih.govmdpi.com Although the coordination chemistry of Re(III) with these specific ligands is less documented in the provided sources, the stability of Re(III) with other N-donors like picolinate suggests that such complexes are feasible.

Table 3: Characterized Rhenium(III) Picolinate Complexes
Compound FormulaMetal Oxidation StateCoordination GeometryMagnetic Property
[ReCl2(pic)(PPh3)2]+3Octahedral (low-spin)Diamagnetic
[ReBr2(pic)(PPh3)2]+3Octahedral-

Rhenium(III) Complexes with Oxygen and Sulfur Donor Ligands (e.g., β-diketones, thionitrosyl)

Rhenium(III) readily coordinates with oxygen-donor ligands like β-diketones. Monomeric trispentane-2,4-dionatorhenium(III) (Re(acac)3) and tris(1,1,1,5,5,5-hexafluoropentane-2,4-dionato)rhenium(III) (Re(hfac)3) have been prepared and characterized. cdnsciencepub.comresearchgate.net These compounds feature the rhenium atom in an essentially octahedral ligand field. cdnsciencepub.comresearchgate.net The physical properties of Re(acac)3 were found to differ from some earlier reports, attributed to the ease of oxidation of the material. cdnsciencepub.com

In the realm of sulfur-donor ligands, thionitrosyl (NS) complexes of rhenium have been synthesized. The reaction of rhenium(V) nitrido complexes, [ReNX2(PR3)2], with disulfur (B1233692) dichloride (S2Cl2) can yield rhenium(III) thionitrosyl complexes. rsc.org For example, the reaction of [ReNCl2(PR3)2] with an excess of S2Cl2 produces the paramagnetic Re(III) complex [ReCl3(NS)(PR3)2]. rsc.org These compounds are analogous to the corresponding nitrosyl complexes. rsc.org Thionitrosyl complexes can also be synthesized from nitrido precursors, where the addition of sulfur atoms to the nitrido ligand leads to the formation of the NS ligand. fu-berlin.denih.govmdpi.comfu-berlin.de

Table 4: Examples of Rhenium(III) Complexes with O/S-Donor Ligands
CompoundLigand TypeKey Feature
Re(acac)3β-diketone (O-donor)Monomeric, octahedral
Re(hfac)3β-diketone (O-donor)Monomeric, octahedral
[ReCl3(NS)(PR3)2]Thionitrosyl (S-donor)Paramagnetic Re(III) complex

Catalytic Applications of Rhenium Iii Chloride and Its Derivatives

Rhenium(III)-Catalyzed Organic Transformations

Complexes derived from rhenium(III) are effective catalysts for several important organic reactions, facilitating the construction of complex molecular architectures.

Hydrogenation Reactions

Rhenium is a highly active and selective catalyst for a wide array of hydrogenation reactions. A notable feature of rhenium is its ability to be active for hydrogenation in many of its stable oxidation states, including +3, +4, +6, +7, and its metallic form (Re⁰). This versatility makes rhenium-based compounds, including derivatives of Re(III) chloride, valuable in catalysis. For instance, in catalytic reforming processes, a bifunctional platinum chloride or rhenium chloride catalyst is used to convert aliphatic hydrocarbons into aromatic hydrocarbons. wikipedia.org Furthermore, bimetallic catalysts combining rhenium with other noble metals, such as palladium, have shown enhanced performance in selective hydrogenation and hydrogenolysis of oxygenated organic compounds.

Olefin Metathesis

Olefin metathesis is a powerful organic reaction that involves the redistribution of alkene fragments through the cleavage and regeneration of carbon-carbon double bonds. wikipedia.org Rhenium compounds have played a significant role in the development of this field. For example, catalysts derived from Re₂O₇ on alumina (B75360) are used commercially for the ethenolysis of cyclooctene (B146475) to produce 1,9-decadiene, a useful crosslinking agent. wikipedia.org Homogeneous catalyst systems, such as those combining rhenium carbonyl halides like Re(CO)₅Cl with an alkylaluminum halide co-catalyst (e.g., EtAlCl₂), have been shown to effectively promote the metathesis of both terminal and internal olefins. researchgate.netacs.org The mechanism proposed by Chauvin, involving a metallacyclobutane intermediate, is widely accepted to explain the statistical distribution of products in these transformations. wikipedia.org

Hydrosilylation of Carbonyl Compounds

The hydrosilylation of carbonyl compounds is an atom-economical method for synthesizing silyl (B83357) ethers. Recently, novel cationic Rhenium(III) complexes have been synthesized and shown to be highly active catalysts for the hydrosilylation of aldehydes. A series of complexes with the general formula [(DAAm)Re(CO)(NCCH₃)₂][X] were developed, where DAAm is a diamido amine ligand and X is a counterion such as BF₄⁻. One such complex demonstrated significantly higher catalytic efficiency than previously reported rhenium catalysts.

Research has shown that electron-withdrawing substituents on the diamido amine ligand enhance the catalytic efficiency of these Re(III) complexes. Excellent yields were achieved at ambient temperature using dimethylphenylsilane. The reaction proceeds via a non-hydride, ionic hydrosilylation mechanism. The performance of one of these catalysts is highlighted in the table below.

Catalyst Loading (mol%)Turnover Number (TON)Turnover Frequency (TOF) (h⁻¹)
0.03up to 9200up to 126

Table 1: Performance of a Cationic Rhenium(III) Catalyst in Aldehyde Hydrosilylation.

Rhenium(III) Compounds in CO₂ Valorization

The conversion of carbon dioxide (CO₂) into valuable chemicals and fuels is a critical area of research aimed at mitigating climate change. Rhenium complexes, particularly those derived from Rhenium(I), have been identified as some of the most robust and selective catalysts for the electrochemical and photochemical reduction of CO₂ to carbon monoxide (CO). researchgate.netacs.org The archetypal catalyst in this class is fac-[Re(bpy)(CO)₃Cl], which can be synthesized from rhenium precursors. acs.org

While the active catalysts are typically Re(I) species, Rhenium(III) chloride serves as a common starting material for synthesizing various rhenium complexes, including precursors for these catalytic systems. The catalytic cycle involves the reduction of the Re(I) precursor to generate a five-coordinate radical or anionic species that is active for CO₂ reduction. researchgate.net Research on pyridyl-triazole based rhenium complexes has shown high selectivity for CO production, with some catalysts achieving over 90% selectivity. e3s-conferences.org

The performance of several rhenium tricarbonyl complexes in the photocatalytic reduction of CO₂ is summarized below.

Rhenium ComplexProduct Selectivity for CO (%)TON for CO (at 100 min)
Re(bpy-COOH)99.05.46
Re(Hphtr)97.91.56
Re(Hpytr)92.80.51

Table 2: Photocatalytic Performance of Rhenium(I) Tricarbonyl Complexes in CO₂ Reduction. e3s-conferences.org

Catalyst Design and Performance Optimization through Rhenium(III) Complexes

Optimizing the performance of catalysts derived from Rhenium(III) involves strategic design at the molecular and material levels. Key strategies include ligand modification and the development of heterogeneous systems to enhance stability and recyclability.

Ligand Modification: The electronic properties of the ligands coordinated to the rhenium center play a crucial role in catalytic activity. For the hydrosilylation of aldehydes using cationic Re(III) complexes, studies have shown that incorporating electron-withdrawing substituents on the diamido amine ligand increases the catalytic efficiency. This electronic tuning enhances the Lewis acidity of the metal center, facilitating the catalytic cycle.

Heterogenization and Support: Immobilizing homogeneous rhenium catalysts onto solid supports is a powerful strategy to improve their stability and prevent deactivation.

Metal-Organic Frameworks (MOFs): Rhenium diimine carbonyl complexes have been encapsulated into the scaffolds of MOFs like ZIF-8 and UiO-66. The microenvironment within the MOF can alter the CO₂ activation pathway and improve CO evolution.

Covalent Triazine Frameworks (CTFs): A pyridine-based CTF has been used as a porous platform to anchor a rhenium carbonyl complex. This single-site catalyst design prevents the dimerization of active rhenium species, a common deactivation pathway, leading to high efficiency in the photocatalytic reduction of CO₂ in a solid-gas system.

Surface Anchoring: The self-assembly of catalytically active rhenium complexes, such as fac-Re(bpy)(CO)₃Cl, onto surfaces like silver (Ag(001)) has been studied. Such approaches aim to combine the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems.

These advanced design strategies demonstrate the potential for creating highly efficient and robust catalytic systems based on rhenium complexes for a wide range of applications.

Homogeneous Catalysis

In homogeneous catalysis, this compound is primarily used as a starting material for the synthesis of more complex, catalytically active rhenium compounds. These derivatives, often featuring organic ligands, can catalyze a range of chemical reactions. The transformation of ReCl₃ into these active species is a critical step in harnessing its catalytic potential.

One notable area of research involves the formation of rhenium cluster complexes from this compound. These clusters can exhibit unique catalytic properties. For instance, rhenium clusters derived from the redox chemistry of the triangular [Re₃(μ-Cl)₃] core, which originates from this compound, have been shown to possess nitrile hydratase type activity. nih.gov This activity involves the hydrolysis of nitriles to amides, a valuable transformation in organic synthesis. The reaction of a reduced rhenium cluster, derived from ReCl₃, with acetonitrile (B52724) (CH₃CN) leads to the formation of acetamide. nih.gov

The synthesis of organometallic rhenium complexes from ReCl₃ is another important route to homogeneous catalysts. Rhenium carbonyl complexes, for example, can be synthesized from precursors that are ultimately derived from rhenium chlorides. These carbonyl complexes are active in a variety of catalytic processes. Although direct synthesis from ReCl₃ can be complex, it serves as a fundamental building block in the broader scope of rhenium chemistry.

Catalyst PrecursorDerived Catalyst/Active SpeciesReaction TypeSubstrateProductResearch Finding
This compoundReduced rhenium clusters with a Re₃⁸⁺ coreNitrile hydrolysisAcetonitrileAcetamideRhenium clusters derived from ReCl₃ exhibit nitrile hydratase type activity, effectively hydrolyzing acetonitrile to acetamide. nih.gov

Heterogeneous Catalysis (Precursor Role)

The most significant catalytic application of this compound is its role as a precursor for the preparation of heterogeneous catalysts. In this context, ReCl₃ is used to introduce rhenium onto a solid support material, such as alumina, silica, or carbon. The resulting supported rhenium catalysts are then utilized in a wide array of industrial and laboratory-scale chemical processes.

The preparation of these catalysts often involves the impregnation of the support material with a solution containing a soluble rhenium compound derived from this compound. Following impregnation, the material is typically subjected to drying and calcination procedures to disperse the rhenium species on the support surface and convert it into an active catalytic phase, often a rhenium oxide or a mixed metal-rhenium species.

A specific example is the preparation of an alumina-supported Rhenium-Cesium catalyst. In this synthesis, this compound is first reacted with oxalic acid and cesium chloride to form a Cs₃[Re(C₂O₄)₃] complex. This complex is then supported on γ-Al₂O₃. Subsequent calcination of this material at high temperatures yields the final Re-Cs/γ-Al₂O₃ catalyst. doaj.org Such catalysts are investigated for their potential in various catalytic applications, leveraging the unique properties of the supported rhenium species.

Supported rhenium catalysts are particularly important in the petroleum industry for processes such as reforming, which improves the octane (B31449) number of gasoline. They also find use in hydrogenation and hydrodesulfurization reactions. mdpi.com While many industrial preparations may start from other rhenium sources like ammonium (B1175870) perrhenate (B82622) due to its solubility and ease of handling, the fundamental chemistry often involves transformations that are accessible from basic precursors like this compound.

Catalyst PrecursorSupport MaterialPreparation MethodCatalystCatalytic ApplicationResearch Finding
This compoundγ-Alumina (γ-Al₂O₃)Synthesis of a Cs₃[Re(C₂O₄)₃] complex from ReCl₃, followed by impregnation on the support and calcination.Re-Cs/γ-Al₂O₃General CatalysisA novel method for preparing an alumina-supported rhenium-cesium catalyst from this compound has been developed and characterized. doaj.org

Advanced Materials Applications of Rhenium Iii Chemistry

Rhenium(III) Precursors for Metallic Rhenium and Alloys

Rhenium(III) chloride serves as a significant starting material for the production of high-purity metallic rhenium and its alloys. samaterials.com The conversion of this compound to metallic rhenium typically involves reduction processes. While specific industrial-scale processes often start with ammonium (B1175870) perrhenate (B82622) due to its prevalence from extraction processes, the reduction of rhenium chlorides is a chemically important route. mdpi.com The reduction of rhenium halides can be achieved through various methods, including reaction with hydrogen at elevated temperatures.

The primary method for producing rhenium powder is the hydrogen reduction of ammonium perrhenate (APR). This process typically occurs in two stages:

Reduction of APR to rhenium dioxide (ReO2) at 350–370 °C.

Further reduction of ReO2 to metallic rhenium at higher temperatures of 950–970 °C. mdpi.com

Although less common commercially, rhenium chlorides can also be reduced to the metallic state. For instance, rhenium pentachloride can be thermally decomposed to this compound, which can then be further reduced. wikipedia.org The direct reduction of this compound with hydrogen would proceed at elevated temperatures, yielding metallic rhenium powder.

Rhenium alloys are critical in high-temperature applications, such as jet engine components and rocket nozzles. samaterials.com The addition of rhenium to nickel-based superalloys significantly improves their creep resistance and high-temperature strength. Similarly, molybdenum-rhenium alloys exhibit enhanced ductility and weldability compared to pure molybdenum. samaterials.comnasa.gov While the industrial synthesis of these alloys often involves powder metallurgy techniques starting from the elemental powders, the use of precursor compounds like this compound offers an alternative route for creating homogenous alloyed powders through co-reduction processes.

AlloyKey Properties Improved by RheniumTypical Applications
Nickel-Based SuperalloysHigh-temperature strength, creep resistanceTurbine blades, jet engine components
Molybdenum-Rhenium AlloysDuctility, weldability, high-temperature strengthRocket nozzles, nuclear reactor components, high-temperature electronics
Tungsten-Rhenium AlloysDuctility after recrystallization, high-temperature stabilityThermocouples, X-ray tubes, electrical contacts
Table 1: Properties and Applications of Key Rhenium Alloys.

Development of Rhenium(III)-Containing Nanomaterials

The synthesis of nanomaterials has opened new avenues for the application of rhenium. Rhenium-containing nanoparticles are being explored for their catalytic and biomedical applications. mdpi.com this compound can be utilized as a precursor in the synthesis of rhenium nanoparticles through chemical reduction methods in solution.

Common methods for synthesizing metal nanoparticles from chloride precursors include solvothermal and hydrothermal synthesis. ornl.gov In a typical solvothermal synthesis, a metal chloride, such as this compound, is dissolved in a suitable solvent along with a reducing agent and a capping agent. The reaction is then carried out in a sealed vessel at elevated temperature and pressure. The capping agent is crucial for controlling the size and preventing the agglomeration of the nanoparticles.

A potential synthesis route for rhenium nanoparticles using this compound could involve:

Precursor: this compound (ReCl3)

Reducing Agent: A strong reducing agent like sodium borohydride (B1222165) (NaBH4) or hydrazine (B178648) (N2H4).

Solvent: An appropriate organic solvent for solvothermal synthesis or water for hydrothermal synthesis. rsc.org

Capping Agent: A polymer or surfactant to stabilize the nanoparticles, such as polyvinylpyrrolidone (B124986) (PVP) or oleylamine.

The reaction conditions, such as temperature, pressure, reaction time, and the ratio of precursor to reducing and capping agents, would be critical in determining the size, shape, and crystallinity of the resulting rhenium nanoparticles. rsc.org Research on rhenium/rhenium oxide nanoparticles has demonstrated their potential in various applications, and solution-phase synthesis provides a versatile route to these materials. semanticscholar.org

Fabrication of Thin Films and Coatings using Rhenium(III) Compounds

Rhenium-based thin films and coatings are highly sought after for applications requiring high wear resistance, corrosion resistance, and stability at extreme temperatures. rsc.org this compound, and more commonly other rhenium chlorides like rhenium pentachloride, are viable precursors for the deposition of these films through techniques such as Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). helsinki.fihelsinki.fi

Atomic Layer Deposition (ALD): ALD is a thin-film deposition technique that allows for precise, conformal coatings at the atomic level. In a study on rhenium and rhenium nitride thin films, rhenium pentachloride (ReCl5) was used as the precursor with ammonia (B1221849) (NH3) as the co-reactant. helsinki.fi This process yielded conductive rhenium subnitride films at temperatures between 275 and 375 °C, and pure metallic rhenium films at 400 °C and above. helsinki.fi A similar approach could be adapted for this compound, potentially allowing for deposition at different temperature windows.

Chemical Vapor Deposition (CVD): CVD is another widely used technique for producing high-quality thin films. While specific studies detailing the use of this compound for CVD of pure rhenium are not abundant, the general principle involves the volatilization of the precursor and its subsequent decomposition on a heated substrate. The reduction of the rhenium chloride vapor, often with the introduction of a reducing gas like hydrogen, leads to the formation of a metallic rhenium film.

Electrodeposition: Electrodeposition from molten salts is another effective method for creating rhenium coatings. researchgate.net This technique involves dissolving a rhenium salt, such as a rhenium chloride, in a molten salt electrolyte and then cathodically depositing a continuous layer of rhenium onto a substrate. researchgate.net Studies have shown that rhenium can be electrodeposited from chloride melts, and the properties of the resulting coating can be controlled by adjusting parameters like current density and temperature. researchgate.netnih.gov

Deposition TechniqueTypical PrecursorKey AdvantagesResulting Material
Atomic Layer Deposition (ALD)Rhenium Pentachloride (ReCl5)Precise thickness control, high conformalityRhenium, Rhenium Nitride
Chemical Vapor Deposition (CVD)Rhenium ChloridesHigh purity films, good deposition ratesRhenium, Rhenium Disulfide
ElectrodepositionRhenium Chlorides in molten saltsAbility to coat complex shapes, thick coatingsMetallic Rhenium
Table 2: Overview of Deposition Techniques for Rhenium Films and Coatings.

Applications in Superconductors and High-Performance Materials

Rhenium and many of its alloys exhibit superconducting properties at low temperatures. confex.com Pure rhenium is a type I superconductor with a transition temperature (Tc) of approximately 1.7 K. confex.com However, the superconducting properties of rhenium can be significantly influenced by its microstructure and by alloying it with other elements. For instance, amorphous electrodeposited rhenium has shown an enhanced critical temperature of up to 6 K. confex.com

Rhenium-based binary alloys have also attracted significant interest for their unconventional superconducting properties. arxiv.org The synthesis of these superconducting alloys can be achieved through various metallurgical techniques, including arc melting of the constituent elements. The use of high-purity rhenium powder, which can be derived from the reduction of precursors like this compound, is essential for obtaining the desired superconducting characteristics.

Beyond superconductivity, the high melting point, excellent high-temperature strength, and good wear resistance of rhenium make it a crucial component in high-performance materials. samaterials.com These materials are indispensable in the aerospace industry for manufacturing components that operate under extreme conditions, such as turbine blades and rocket engine nozzles. samaterials.com The synthesis of these high-performance alloys often starts with high-purity metallic powders, for which this compound can serve as a precursor.

Q & A

Basic Research Question

  • X-ray crystallography : Resolves Re-Cl bond lengths (2.35–2.45 Å) and coordination geometry (e.g., octahedral vs. dimeric clusters) .
  • Magnetic susceptibility : Distinguishes Re(III) (µeff ~1.55 B.M.) from Re(IV) (higher µeff) in ambiguous cases .
  • UV-Vis/NMR spectroscopy : Identifies ligand-field transitions (e.g., d-d transitions at 450–600 nm) and monitors ligand exchange kinetics .

How can researchers resolve contradictions in reported structural data for ReCl₃?

Advanced Research Question
Historical discrepancies (e.g., ReCl₃ vs. ReCl₄ claims) require:

  • Reproducibility checks : Replicate synthesis under strictly anhydrous conditions .
  • Multi-technique validation : Combine XRD, magnetic data, and elemental analysis to confirm oxidation states. For instance, Re(III) complexes obey Curie-Weiss law (χ⁻¹ vs. T linearity) between 220–300 K .
  • Computational modeling : Compare predicted vs. observed bond metrics (e.g., Re-Re distances in dimeric clusters) .

What experimental protocols ensure reproducibility in ReCl₃-based catalysis studies?

Basic Research Question

  • Standardized reaction conditions : Use Schlenk lines for air-sensitive reactions and report solvent purity (e.g., dried THF over Na/benzophenone) .
  • Catalyst characterization : Include BET surface area, TEM for nanoparticle size, and ICP-MS for Re loading .
  • Kinetic data : Provide turnover frequencies (TOFs) and activation energies (Arrhenius plots) with error margins .

How do ligand modifications alter the electronic structure of ReCl₃ complexes?

Advanced Research Question
Substituents on acridin-1-yl ligands (e.g., -NH₂ vs. -OCH₃) modulate frontier orbitals:

  • Electron-donating groups : Raise HOMO energy (e.g., -NH₂ increases EHOMO by 0.3 eV), enhancing electron-donating capacity .
  • Electron-withdrawing groups : Lower LUMO energy (e.g., -Cl decreases ELUMO by 0.2 eV), improving electron-accepting ability .
  • Biological relevance : Ranking complexes by HOMO-LUMO gaps predicts interaction strength with enzymes (e.g., 3,6-diaminoacridin-1-yl ReCl₃ > 3-amino-6-methoxy derivatives) .

What are the challenges in crystallizing ReCl₃ complexes, and how can they be mitigated?

Advanced Research Question

  • Solvent selection : Use low-polarity solvents (e.g., toluene) to slow crystallization and avoid ligand dissociation .
  • Temperature gradients : Gradual cooling (0.5°C/min) from 80°C to RT yields single crystals suitable for XRD .
  • Hydrogen bonding : Weak C–H⋯Cl interactions stabilize layered structures (e.g., corrugated layers in binuclear ReCl₃ complexes) .

How should researchers handle discrepancies between computational predictions and experimental data for ReCl₃ systems?

Advanced Research Question

  • Basis set validation : Test multiple DFT functionals (e.g., B3LYP vs. PBE0) to assess sensitivity .
  • Implicit solvent models : Include solvent effects (e.g., COSMO for polar solvents) to refine dipole moment calculations .
  • Error analysis : Quantify deviations (e.g., ±0.02 Å in bond lengths) and adjust ligand parameters (e.g., van der Waals radii) .

What are the best practices for reporting ReCl₃ synthesis and characterization in publications?

Basic Research Question

  • Detailed methods : Specify heating rates, gas flow rates, and sublimation temperatures .
  • Data transparency : Deposit crystallographic data in repositories (e.g., CCDC) and provide raw spectral data as supplementary files .
  • Reproducibility checklist : Include purity metrics (e.g., elemental analysis ±0.3%), yield percentages, and failure conditions .

How can researchers design experiments to probe the catalytic mechanisms of ReCl₃ complexes?

Advanced Research Question

  • Isotopic labeling : Use ¹⁸O or D₂O to track oxygen/water participation in catalytic cycles .
  • In situ spectroscopy : Operando Raman or XAFS monitors Re oxidation states during reactions .
  • Kinetic isotope effects (KIE) : Compare kH/kD ratios to identify rate-determining steps (e.g., H-transfer vs. ligand substitution) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.